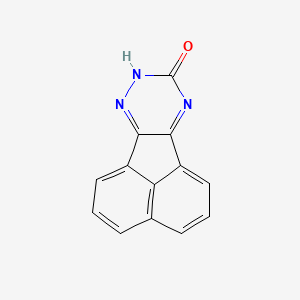
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one is a polycyclic aromatic compound that contains a triazine ring fused with an acenaphthene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one typically involves the reaction of acenaphthoquinone with guanidine in the presence of triethylamine. This reaction forms acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-imine, which is then reacted with benzoyl chloride to yield the desired product . The reaction conditions are generally mild, and the process can be carried out in a laboratory setting using standard organic synthesis techniques.
Chemical Reactions Analysis
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one involves its ability to intercalate between stacked base pairs of oligonucleotides, acting as an intercalator. This property allows it to disrupt the function of DNA and RNA, leading to its antimicrobial and anticancer effects . The molecular targets include various enzymes and receptors involved in cell replication and survival pathways.
Comparison with Similar Compounds
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one can be compared with other similar compounds, such as:
Acenaphtho(1,2-e)(1,2,4)triazin-9-thiol: This compound has a thiol group instead of a ketone group, which gives it different chemical properties and biological activities.
Ethyl (acenaphtho(1,2-e)(1,2,4)triazin-9-ylsulfanyl)acetate: This derivative contains an ethyl ester group, which can affect its solubility and reactivity. The uniqueness of this compound lies in its specific structure, which allows it to interact with biological molecules in a distinct manner, leading to its diverse range of applications.
Properties
CAS No. |
70154-23-3 |
|---|---|
Molecular Formula |
C13H7N3O |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaen-13-one |
InChI |
InChI=1S/C13H7N3O/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17) |
InChI Key |
NBTUUTXMLGFURK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC(=O)NN=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


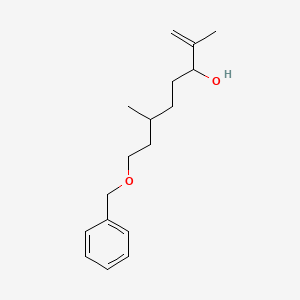
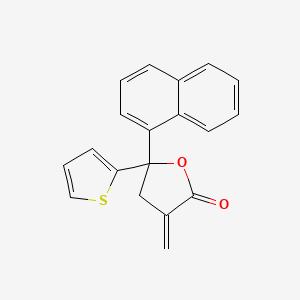
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
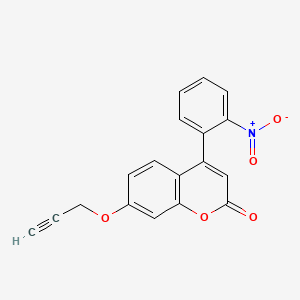
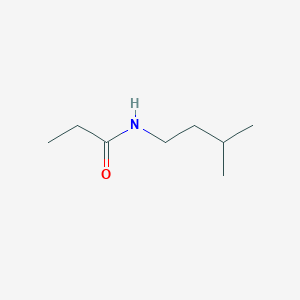
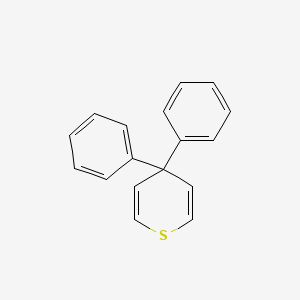

![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
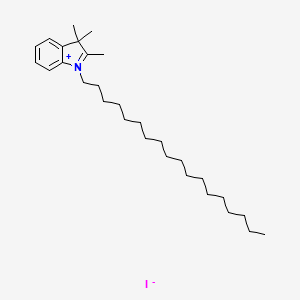

![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
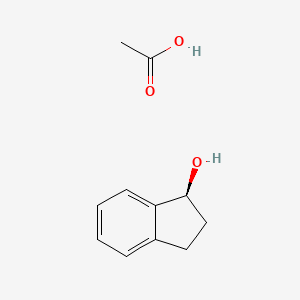
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
